molecular formula C12H10N4O2 B1311551 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone CAS No. 70421-66-8

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone

Cat. No.: B1311551
CAS No.: 70421-66-8
M. Wt: 242.23 g/mol
InChI Key: JXFHYUCJPGWCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is a compound with the molecular formula C12H10N4O2 and a molecular weight of 242.24 . It is a useful pH indicator and Pd reagent .


Molecular Structure Analysis

The SMILES string of this compound is [O-]N+c1ccc(N\N=C\c2ccccn2)cc1 . The InChI is 1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9+ .


Physical and Chemical Properties Analysis

The melting point of this compound is 256-259 °C . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor Properties

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCPH) and its derivatives have shown significant applications in antitumor research. Metal complexes of PCPH with various metals such as manganese, iron, cobalt, nickel, copper, zinc, and platinum have been synthesized and characterized. These complexes exhibit antitumor activity against several transplanted tumors, including Sarcoma 180, Ehrlich carcinoma, and L1210 leukemia. Particularly, copper complexes of PCPH have demonstrated inhibition of thymidine and uridine incorporation into DNA and RNA of Sarcoma 180 ascites cells, indicating their potential as anticancer agents (Mohan, Gupta, Chandra, & Jha, 1988).

Photodynamic and Electronic Properties

Derivatives of 2-Pyridinecarboxaldehyde, such as (E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, have shown interesting photodynamic properties. These compounds undergo E/Z isomerization when exposed to ultraviolet radiation. Their structural characteristics, including bond angles, lengths, and vibrational frequencies, have been studied and are important in understanding their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Colorimetric pH Indicators

Some derivatives of 2-Pyridinecarboxaldehyde have been suggested as indicators for colorimetric pH measurements, particularly in the high-alkaline range. These compounds, such as 6-Methylpyridine-2-aldehyde p-nitrophenylhydrazone, demonstrate good stability and color change in response to pH variations. This characteristic makes them suitable for colorimetric pH measurements and related applications (Guzmán, Cameán, & Bautista, 1979).

Synthesis and Characterization

The synthesis and structural characterization of derivatives of 2-Pyridinecarboxaldehyde are key areas of research. A study focused on synthesizing a novel hydrazone compound, 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, demonstrates the importance of these processes in understanding the properties of these compounds. The structural analysis through single-crystal X-ray diffraction analysis reveals insights into molecular structure and potential applications (Wang & Lin, 2018).

Safety and Hazards

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Mechanism of Action

Target of Action

The primary target of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCNPH) is peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.

Mode of Action

PCNPH interacts with peroxidase enzymes as a chromogenic substrate . This interaction results in the formation of a purple indamine dye in the presence of peroxidases and peroxides . This color change can be used to detect and quantify the presence of peroxidase enzymes.

Result of Action

The primary result of PCNPH’s action is the formation of a purple indamine dye . This can be used as a visual indicator of the presence and activity of peroxidase enzymes. The exact molecular and cellular effects of PCNPH would depend on the specific context and environment in which it is used.

Biochemical Analysis

Biochemical Properties

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone plays a significant role in biochemical reactions, particularly as a pH indicator and a reagent for detecting specific biomolecules . It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, altering their activity . Additionally, this compound can act as a ligand, binding to specific sites on proteins and enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with metal ions can lead to changes in the activity of metal-dependent enzymes, which in turn can affect various cellular processes . Additionally, this compound may impact gene expression by binding to transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider . Over time, this compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, this compound can exhibit toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4-nitro-N-(pyridin-2-ylmethylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFHYUCJPGWCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218988
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70421-66-8
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70421-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.